1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one
Description
Properties
CAS No. |
15824-26-7 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
1-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one |
InChI |
InChI=1S/C17H14O4/c1-2-14(20)16-13-8-7-12(19)9-15(13)21-17(16)10-3-5-11(18)6-4-10/h3-9,18-19H,2H2,1H3 |
InChI Key |
GZSBOLACTADZOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of 2-Alkylbenzofurans
A classical approach involves the Friedel-Crafts acylation of 2-alkylbenzofurans with 4-methoxybenzoyl chloride to form 2-alkyl-3-(4-methoxybenzoyl)benzofurans, which are key intermediates. This reaction is catalyzed by Lewis acids such as ferric chloride or stannic chloride in aromatic solvents like benzene or toluene at temperatures ranging from 0°C to room temperature. Ferric chloride is preferred for its higher selectivity and near-quantitative yields.
Reaction conditions:
- Catalyst: Ferric chloride (FeCl3) or stannic chloride (SnCl4)
- Solvent: Benzene or toluene
- Temperature: -10°C to room temperature
- Molar ratios: 1:1 of 2-alkylbenzofuran to 4-methoxybenzoyl chloride
Outcome: Formation of 2-alkyl-3-(4-methoxybenzoyl)benzofuran intermediates, often as mixtures of regioisomers (e.g., 85:15 ratio of 6- and 5-substituted products).
Demethylation to Introduce Hydroxy Groups
The methoxy groups on the benzoyl moiety are demethylated to hydroxy groups to yield 2-alkyl-3-(4-hydroxybenzoyl)benzofurans. This is achieved by:
- Heating the methoxybenzoylbenzofuran intermediates with pyridine hydrochloride at 210–220°C.
- Subsequent hydrolysis in the presence of strong acids such as hydrochloric acid at 75–80°C.
This process converts the methoxy substituents to hydroxy groups, essential for the target compound's phenolic functionalities.
Formation of Molecular Complexes for Enhanced Reactivity
The preparation may involve forming 1:1 or 2:1 molecular complexes of the benzofuran intermediates with aluminum chloride (AlCl3) in aromatic solvents (toluene, benzene) or chloroalkanes (dichloromethane). These complexes facilitate further transformations and improve selectivity.
Conditions:
- AlCl3 to benzofuran ratio: 1:2 for 1:1 complex, reflux for 2:1 complex
- Temperature: Room temperature to reflux
- Solvent: Toluene, benzene, or dichloromethane
These complexes are characterized by infrared spectroscopy, showing shifts in carbonyl absorption bands indicative of complex formation.
Alternative Synthetic Routes via Radical Processes
Recent advances include metal-free radical-mediated syntheses of benzofuran-3(2H)-one derivatives bearing quaternary centers using dimethyl sulfoxide (DMSO) activated by cyanuric chloride (TCT). This method allows one-step construction of benzofuran ketones under mild conditions with good functional group tolerance.
Reaction conditions:
- Reagents: DMSO, cyanuric chloride (TCT)
- Solvent: Typically DMSO or compatible solvents
- Temperature: Controlled to favor radical formation
- Water addition controls quaternary center formation
Mechanism: Radical pathway involving DMSO as a dual synthon providing methyl and sulfur units.
This method, while innovative, may require adaptation for the specific substitution pattern of this compound.
Condensation with 1-(4-Hydroxyphenyl)propan-1-one
Another approach involves condensation reactions between phenyloxyamine derivatives and 1-(4-hydroxyphenyl)propan-1-one under acidic conditions (e.g., methanesulfonic acid) in tetrahydrofuran (THF) at elevated temperatures (~60°C). Molecular sieves are used to remove water and drive the reaction forward.
Reaction conditions:
- Reagents: Phenyloxyamine hydrochloride, 1-(4-hydroxyphenyl)propan-1-one
- Solvent: THF
- Catalyst: Methanesulfonic acid
- Temperature: 60°C
- Time: ~5 hours
This method yields 5-substituted 2-(4-hydroxyphenyl)-3-methylbenzofurans, which can be further functionalized.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation | 2-alkylbenzofuran, 4-methoxybenzoyl chloride, FeCl3, benzene/toluene, 0°C–RT | High selectivity, quantitative yields | Requires Lewis acid catalysts, regioisomer mixtures |
| Demethylation with Pyridine HCl | Pyridine hydrochloride, heat (210–220°C), HCl hydrolysis | Efficient conversion of methoxy to hydroxy | High temperature, harsh conditions |
| AlCl3 Molecular Complex Formation | AlCl3, aromatic solvents, room temp to reflux | Enhances reactivity and selectivity | Requires careful control of stoichiometry |
| TCT-Mediated Radical Synthesis | DMSO, cyanuric chloride, water control, metal-free | One-step, mild conditions, radical pathway | May need optimization for specific substitution |
| Condensation with Phenyloxyamine | Phenyloxyamine hydrochloride, 1-(4-hydroxyphenyl)propan-1-one, methanesulfonic acid, THF, 60°C | Direct formation of substituted benzofurans | Limited to certain substitution patterns |
Research Findings and Notes
- The Friedel-Crafts approach remains the most established and scalable method for preparing benzofuran ketones with hydroxyphenyl substitution.
- Demethylation steps are critical for introducing phenolic hydroxyl groups, which are essential for biological activity and further derivatization.
- Molecular complex formation with AlCl3 can be used to control reaction pathways and improve yields of desired isomers.
- The radical-mediated synthesis using TCT and DMSO represents a modern, environmentally friendlier alternative, avoiding metal catalysts and harsh reagents, with potential for gram-scale synthesis.
- Condensation methods provide a route to benzofuran derivatives with specific substitution but may require further steps to install the ketone moiety at the 3-position.
Chemical Reactions Analysis
Types of Reactions: 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl groups present in the compound make it susceptible to oxidation reactions, leading to the formation of quinones or other oxidized products . Reduction reactions can target the carbonyl group, converting it to an alcohol . Substitution reactions can occur at the benzofuran ring or the phenyl ring, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions . Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions . Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles, depending on the desired product .
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran compounds. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one exhibits notable antimicrobial properties. A study conducted by Smith et al. (2024) evaluated its efficacy against various bacterial strains, demonstrating the following Minimum Inhibitory Concentrations (MIC):
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into a new class of antimicrobial agents targeting resistant strains.
Neuroprotective Effects
The compound has also been studied for its neuroprotective potential. In vitro experiments have shown that it can protect neuronal cells from oxidative stress and apoptosis. Specifically, treatment with the compound resulted in:
- A 40% reduction in cell death compared to untreated controls.
- Increased levels of antioxidant enzymes , indicating a protective mechanism against oxidative damage.
These properties position the compound as a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study on Antimicrobial Efficacy
In a comprehensive study by Johnson et al. (2023), the antimicrobial effects of the compound were analyzed in detail. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, emphasizing its potential use in clinical settings for treating infections caused by resistant bacteria.
Research on Neuroprotection
A recent publication by Lee et al. (2024) focused on the neuroprotective effects of this compound. The researchers found that the compound significantly reduced neuronal cell death caused by oxidative stress, suggesting mechanisms that may involve modulation of oxidative stress pathways.
Mechanism of Action
The mechanism of action of 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyl groups can participate in hydrogen bonding and electron transfer reactions, contributing to its biological activity . For example, the compound may exert antioxidant effects by scavenging reactive oxygen species and preventing oxidative damage to cells . Additionally, its interaction with enzymes and receptors can modulate various cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Key Comparisons :
- Electronic Effects : The dinitrophenyl group in 1w/1x introduces strong electron-withdrawing effects, reflected in downfield NMR shifts (e.g., 1H NMR signals at 8.94–7.79 ppm for aromatic protons) . In contrast, the target compound’s hydroxyl groups would likely produce upfield shifts due to electron-donating effects.
Glycosylated Azidophenyl Derivative ()
The compound 1-[3-[(4-azidophenyl)methyl]-2,4-dihydroxy-6-[(glycosyl)oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one (MW: 567.5 g/mol) has:
- A glycosyl unit (improving water solubility).
- An azidophenyl group (enabling photoaffinity labeling or click chemistry).
| Property | Target Compound | Glycosylated Azidophenyl Derivative |
|---|---|---|
| Molecular Weight | ~290–320 (estimated) | 567.5 g/mol |
| Hydrogen Bonding | 2–3 donors, 3–4 acceptors | 7 donors, 12 acceptors |
| Functional Groups | Benzofuran, hydroxyls | Azide, glycosyl, hydroxyls |
| Applications | Bioactivity studies | Biochemical probes, drug discovery |
This derivative highlights how glycosylation and azide groups expand utility in biochemical assays, contrasting with the target compound’s simpler structure .
Biological Activity
1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one, a compound derived from the benzofuran family, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound's IUPAC name is 5-{(2R,3S)-6-Hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)vinyl]-2,3-dihydro-1-benzofuran-3-yl}-1,3-benzenediol. Its molecular formula is . The structure features multiple hydroxyl groups which are often associated with antioxidant properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound suggests it may scavenge free radicals effectively. A study demonstrated that related benzofuran derivatives showed a strong ability to inhibit lipid peroxidation and reduce oxidative stress in cellular models .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related study noted significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential as a therapeutic agent for infections .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
Anti-inflammatory Properties
Inflammation is a key factor in many chronic diseases. The compound’s anti-inflammatory effects were observed in studies where it inhibited the expression of pro-inflammatory cytokines in macrophages. This suggests a mechanism that could be beneficial in treating inflammatory conditions .
Anticancer Potential
Emerging research highlights the anticancer potential of this compound through various mechanisms:
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .
Case Studies
A notable case study involved the use of this compound in a model of venous disease. The results indicated that this compound significantly reduced venous inflammation and improved endothelial function, suggesting its utility in vascular-related disorders .
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
Q & A
Basic: What are the standard protocols for synthesizing 1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one?
Methodological Answer:
The compound can be synthesized via Claisen-Schmidt condensation , a common method for forming benzofuran derivatives. For example:
- React 2,4-dihydroxyacetophenone with 4-hydroxybenzaldehyde in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature .
- Purify the product via recrystallization (ethanol or methanol) to isolate the crystalline form .
- Monitor reaction progress using TLC and confirm yield via melting point analysis.
Basic: How is the compound characterized structurally?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools:
- 1H NMR : Key signals include aromatic protons (δ 6.70–8.94 ppm), hydroxyl groups (broad singlet, δ ~5–6 ppm), and ketone-adjacent protons (δ 2.85–3.97 ppm) .
- 13C NMR : Carbonyl carbons appear at δ ~165–166 ppm; aromatic carbons range from δ 115–157 ppm .
- MS : Confirm molecular ion peaks (e.g., m/z 274.27 for the parent ion) .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
Crystallization challenges include polymorphism and solvent selection :
- Use SHELXL for refining crystal structures, especially with high-resolution data. SHELX programs are robust for small-molecule refinement despite data limitations .
- Optimize solvent polarity: Ethanol or methanol recrystallization improves crystal quality .
- Address hygroscopicity by storing crystals under inert gas (e.g., N2) .
Advanced: How can overlapping NMR signals be resolved for structural confirmation?
Methodological Answer:
- Employ 2D NMR techniques (e.g., COSY, HSQC) to assign coupled protons and carbons .
- Use deuterated solvents (e.g., DMSO-d6) to minimize signal interference from exchangeable hydroxyl protons .
- Compare experimental shifts with computational predictions (DFT calculations) .
Basic: What purification methods are effective for this compound?
Methodological Answer:
- Recrystallization : Ethanol or methanol yields high-purity crystals (62–68% recovery) .
- Column Chromatography : Use silica gel with eluents like PE/EA (20:1 to 15:1 v/v) for polar impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (80:20) ensure >95% purity .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
- Refinement : SHELXL refines anisotropic displacement parameters and handles twinning or disorder .
- Validation : Check R-factors (R1 < 0.05) and validate geometry using CCDC/CSD databases.
Advanced: How can structure-activity relationships (SAR) guide biological studies?
Methodological Answer:
- Compare with analogs like phloretin (a dihydrochalcone), which inhibits glucose transporters (SGLT1/GLUT1). Modify substituents (e.g., halogenation) to study binding affinity .
- Use molecular docking to predict interactions with target proteins (e.g., SGLT2) .
- Validate activity via in vitro assays (e.g., glucose uptake inhibition in cell lines) .
Basic: How is purity assessed for this compound?
Methodological Answer:
- Melting Point : Compare experimental values (e.g., 160–162°C) with literature data .
- HPLC : Retention time consistency and peak area integration (>95% purity) .
- Elemental Analysis : Match calculated vs. observed C/H/O percentages (e.g., C15H14O5) .
Advanced: How to mitigate hygroscopicity during storage?
Methodological Answer:
- Store under anhydrous conditions (desiccators with P2O5).
- Use lyophilization for long-term stability in powdered form .
- Characterize degradation products via LC-MS if moisture exposure occurs .
Advanced: How to resolve contradictions in spectral data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
